

Temsirolimus overall survival progression free survival data

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Compound Focus: Temsirolimus

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Temsirolimus Efficacy Data from Clinical Trials

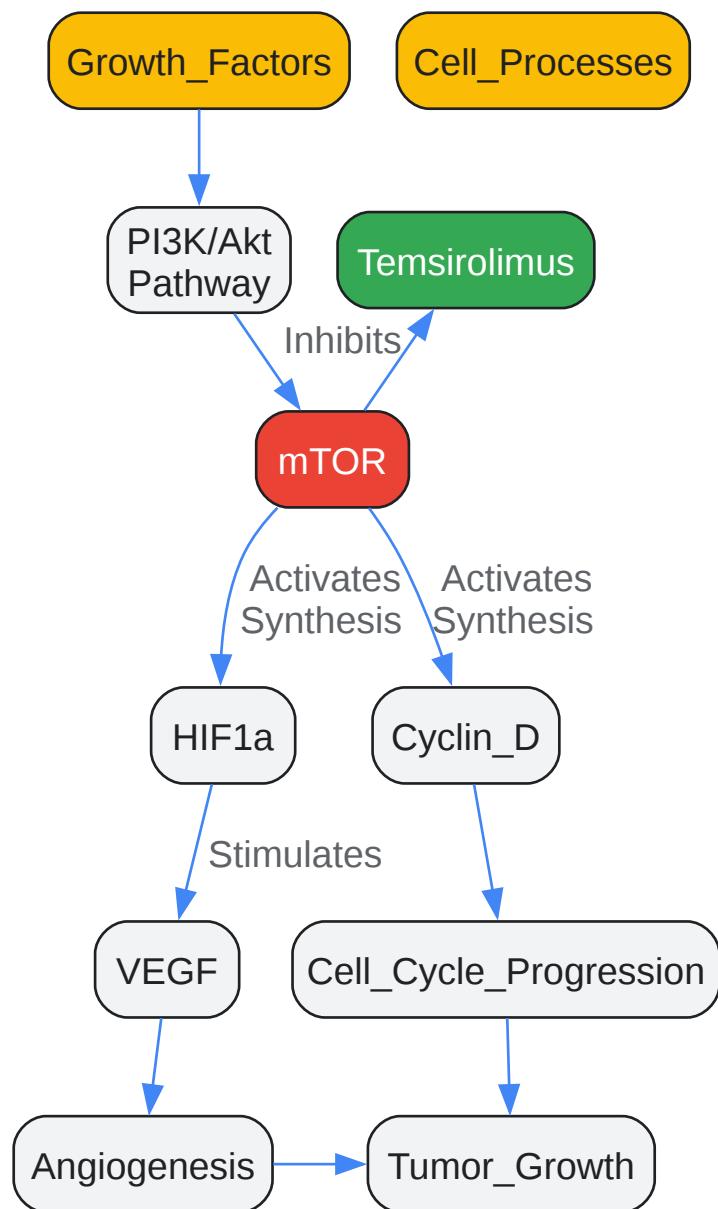
The table below summarizes the key efficacy data for **Temsirolimus** from a pivotal Phase III clinical trial and a recent meta-analysis.

Study / Drug	Patient Population	Overall Survival (OS)	Progression-Free Survival (PFS)	Source / Citation
Temsirolimus (Phase III)	Previously untreated, poor-prognosis advanced RCC	Median: 10.9 months	Median: 3.8 months	[1] [2]
Interferon-α (Phase III)	(Control group in the same trial)	Median: 7.3 months	Information missing	[1]
Temsirolimus (Meta-Analysis)	Low-risk advanced RCC	Mortality Rate: 0.23 (95% CI, 0.15-0.31)	Information missing	[2] [3]
Pazopanib (Meta-Analysis)	Low-risk advanced RCC	Mortality Rate: 0.44 (95% CI, 0.40-0.47)	Information missing	[2] [3]

Study / Drug	Patient Population	Overall Survival (OS)	Progression-Free Survival (PFS)	Source / Citation
Temsirolimus (Meta-Analysis)	High-risk advanced RCC	Mortality Rate: 0.73 (95% CI, 0.69-0.76)	Information missing	[2] [3]
Pazopanib (Meta-Analysis)	High-risk advanced RCC	Mortality Rate: 0.67 (95% CI, 0.64-0.71)	Information missing	[2] [3]

Mechanism of Action: mTOR Signaling Pathway

Temsirolimus is a specific inhibitor of the mTOR (mammalian target of rapamycin) kinase, which plays a central role in cell growth, proliferation, and survival [1]. The following diagram illustrates the signaling pathway that **Temsirolimus** targets.



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Key Trial Design and Patient Eligibility

The primary efficacy data for **Temsirolimus** comes from an international, three-arm Phase III trial that involved 626 previously untreated patients with advanced renal cell carcinoma (RCC) and poor prognostic features [1].

- **Key Eligibility Criteria:** The trial specifically enrolled patients with **previously untreated, poor-prognosis advanced RCC**.

- **Study Design:** Patients were randomized to one of three treatment arms:
 - **Temsirolimus** (single agent)
 - Interferon- α (IFN- α)
 - Combination of **Temsirolimus** and IFN- α
- **Primary Endpoint:** The study was designed to compare the **overall survival** between the treatment groups [1].

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References

1. - Wikipedia Temsirolimus [en.wikipedia.org]
2. Efficacy of temsirolimus versus pazopanib in the treatment ... [pmc.ncbi.nlm.nih.gov]
3. Efficacy of temsirolimus versus pazopanib in the treatment ... [pubmed.ncbi.nlm.nih.gov]

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